N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide
Description
N-[1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide is a synthetic small molecule characterized by a 1,2,3,4-tetrahydroquinoline core. Key structural features include:
- Cyclopropanecarboxamide at position 6, introducing steric rigidity and unique electronic properties due to the cyclopropane ring’s strained geometry.
This compound belongs to a class of tetrahydroquinoline derivatives explored for biological activities, such as nitric oxide synthase (NOS) inhibition, as seen in structurally related analogs .
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-17(12-5-6-12)19-14-7-8-15-13(11-14)3-1-9-20(15)18(22)16-4-2-10-23-16/h2,4,7-8,10-12H,1,3,5-6,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWQXHVEWDFIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3CC3)N(C1)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-carboxylic acid with 1,2,3,4-tetrahydroquinoline under acidic conditions to form the intermediate. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted cyclopropane derivatives.
Scientific Research Applications
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological receptors, while the tetrahydroquinoline moiety may modulate enzyme activity. The cyclopropanecarboxamide group can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations
Substituent Effects on Bioactivity: The thiophene-2-carbonyl group in the target compound contrasts with piperidinyl (Compound 70) or oxo (Compound 28) groups. Piperidine-containing analogs (e.g., Compound 70) may exhibit enhanced solubility due to basic nitrogen, whereas the cyclopropanecarboxamide in the target compound likely increases lipophilicity and steric hindrance . Carboxamide vs.
Synthetic Methodology :
- The target compound’s synthesis may parallel procedures in and , which employ column chromatography for diastereomer separation (e.g., dr 23:1 in ) . However, cyclopropane ring formation likely requires specialized protocols, such as cyclopropanation via Simmons-Smith reactions .
Biological Activity: While direct data for the target compound are unavailable, analogs like Compound 70 () were evaluated for NOS isoform selectivity (iNOS, eNOS, nNOS). Substitution at position 6 (e.g., cyclopropane vs. piperidine) could modulate isoform specificity .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that integrates a thiophene ring with a tetrahydroquinoline moiety and a cyclopropanecarboxamide group. Its molecular formula is with a molecular weight of 452.6 g/mol . The structural complexity contributes to its diverse biological activities.
The biological activity of this compound is believed to arise from several potential mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit various enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may interact with specific receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Thiophene derivatives are known for their antioxidant properties, which can protect cells from oxidative stress.
Biological Activities
Preliminary studies indicate that this compound exhibits significant biological activities:
- Antimicrobial Properties : Similar thiophene-based compounds have demonstrated efficacy against various bacterial strains.
- Anticancer Potential : Research suggests that the compound may inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : It may reduce inflammation by modulating cytokine production.
Comparative Analysis of Related Compounds
A comparative analysis of this compound with related compounds highlights its unique biological profile:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide | Contains thiophene and tetrahydroquinoline | Potent nNOS inhibitor |
| 5-Amino-3-(4-methylphenyl)-1H-pyrazole | Incorporates a pyrazole ring | Antitumor activity |
| 4-(Thiophen-2-carbonyl)phenol | Simple thiophenic structure | Antioxidant properties |
This table illustrates the diversity in biological activities among structurally related compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Study on Antimicrobial Activity : A study demonstrated that thiophene derivatives exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes.
- Anticancer Research : In vitro studies indicated that compounds similar to this compound could induce apoptosis in cancer cell lines. The activation of caspase pathways was noted as a critical factor in the observed anticancer effects.
- Inflammation Modulation : Research highlighted the anti-inflammatory properties of thiophene-based compounds through the inhibition of pro-inflammatory cytokines in animal models.
Q & A
Q. What synthetic methodologies are validated for synthesizing N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide, and how is structural integrity confirmed?
- Methodological Answer : The compound is synthesized via multi-step reactions involving:
- Coupling reactions : Thiophene-2-carbonyl groups are introduced to the tetrahydroquinoline scaffold using acid chlorides or anhydrides under reflux conditions in solvents like acetonitrile or dichloromethane .
- Salt formation : Free bases are converted to dihydrochloride salts by treating with 1 M HCl, followed by solvent evaporation and drying under reduced pressure to enhance stability .
- Characterization : Structural confirmation relies on 1H NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm), 13C NMR (carbonyl signals at ~170 ppm), and mass spectrometry (ESI-MS for molecular ion peaks). HPLC purity (>95%) is verified using C18 columns with acetonitrile/water gradients .
Q. Which analytical techniques are critical for assessing purity and stability during synthesis?
- Methodological Answer :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity. Mobile phases typically use acetonitrile:water (70:30) with 0.1% trifluoroacetic acid to resolve intermediates and byproducts .
- Thermogravimetric Analysis (TGA) : Evaluates salt stability by measuring mass loss under controlled heating (e.g., dihydrochloride salts show <2% degradation up to 150°C) .
Q. How are biological activities such as nitric oxide synthase (NOS) inhibition evaluated?
- Methodological Answer :
- Enzyme Assays : Recombinant human iNOS, eNOS, or nNOS expressed in Baculovirus-infected Sf9 cells are used. Activity is measured via radioactive L-[³H]arginine to L-[³H]citrulline conversion over 30 minutes at 37°C. Inhibitory concentrations (IC₅₀) are calculated using nonlinear regression .
- Controls : Include L-NAME (non-selective NOS inhibitor) and 1400W (iNOS-specific inhibitor) to validate assay specificity .
Advanced Research Questions
Q. How can synthetic yields be optimized for intermediates with low solubility (e.g., cyclopropanecarboxamide derivatives)?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to improve solubility of hydrophobic intermediates. For example, tert-butyl carbamate intermediates achieve 60–72% yields in DMF .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 6 hours to 30 minutes) and improves cyclization efficiency for tetrahydroquinoline cores .
Q. What strategies resolve contradictions between in vitro NOS inhibition data and cellular efficacy?
- Methodological Answer :
- Permeability Assays : Use Caco-2 cell monolayers to assess membrane permeability. Compounds with logP >3 often show poor cellular uptake despite high in vitro potency .
- Metabolite Screening : LC-MS/MS identifies active metabolites in cell lysates. For example, N-demethylated derivatives may retain inhibitory activity .
Q. How do structural modifications (e.g., thiophene vs. furan substitution) impact target selectivity?
- Methodological Answer :
- Molecular Docking : Compare binding poses in iNOS (PDB: 3E7T) vs. eNOS (PDB: 1NOS). Thiophene’s sulfur atom forms stronger van der Waals interactions with iNOS’s hydrophobic pocket, improving selectivity (ΔG = -9.2 kcal/mol for thiophene vs. -7.8 kcal/mol for furan) .
- SAR Studies : Replace thiophene with phenyl or cyclopropyl groups to test steric and electronic effects. For example, cyclopropane analogs reduce eNOS off-target activity by 40% .
Q. What salt forms enhance pharmacokinetic properties without compromising stability?
- Methodological Answer :
- Dihydrochloride Salts : Achieve 72% yield via HCl treatment in methanol. These salts improve aqueous solubility (2.5 mg/mL vs. 0.3 mg/mL for free base) while maintaining >95% purity after 6 months at 4°C .
- Mesylate Salts : Alternative counterions for compounds sensitive to HCl-mediated degradation. Characterize by XRPD to confirm crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
